molecular formula C27H30N4O4 B11512769 2-(5'-benzyl-3'-methyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-diethylacetamide

2-(5'-benzyl-3'-methyl-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl)-N,N-diethylacetamide

Cat. No.: B11512769
M. Wt: 474.6 g/mol
InChI Key: FYPKLJZUFDBZSY-UHFFFAOYSA-N
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Description

2-{5’-BENZYL-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL}-N,N-DIETHYLACETAMIDE is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5’-BENZYL-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL}-N,N-DIETHYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrolo[3,4-c]pyrrole intermediates, followed by their spirocyclization under specific conditions. Common reagents used in these reactions include acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{5’-BENZYL-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL}-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{5’-BENZYL-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5’-BENZYL-3’-METHYL-2,4’,6’-TRIOXO-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROL]-1-YL}-N,N-DIETHYLACETAMIDE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

2-(5-benzyl-1-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl)-N,N-diethylacetamide

InChI

InChI=1S/C27H30N4O4/c1-4-29(5-2)21(32)16-30-20-14-10-9-13-19(20)27(26(30)35)23-22(17(3)28-27)24(33)31(25(23)34)15-18-11-7-6-8-12-18/h6-14,17,22-23,28H,4-5,15-16H2,1-3H3

InChI Key

FYPKLJZUFDBZSY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)C)C(=O)N(C4=O)CC5=CC=CC=C5

Origin of Product

United States

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